L-Methionylglycine
Overview
Description
L-Methionylglycine is a dipeptide composed of the amino acids methionine and glycine. It is often studied for its potential role in biochemical processes and protein synthesis. This compound may have implications in nutritional supplements and therapeutic treatments due to the essential nature of methionine .
Mechanism of Action
Target of Action
L-Methionylglycine is a dipeptide consisting of the amino acids methionine and glycine . It is often studied for its potential role in biochemical processes and protein synthesis . This compound may have implications in nutritional supplements and therapeutic treatments due to the essential nature of methionine .
Mode of Action
It is a chelating agent for heavy metals . The mechanism of the possible anti-hepatotoxic activity of L-methionine is thought to be related to the metabolism of high doses of acetaminophen in the liver leading to decreased levels of hepatic glutathione and increased oxidative stress . L-methionine is a precursor to L-cysteine .
Biochemical Pathways
The methionine cycle, also known as the one-carbon metabolism pathway, is a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
A study on the absorption of l-methionine and this compound by isolated sheep ruminal and omasal epithelial tissue showed that the absorption of these compounds was linearly dependent on initial substrate concentration and time . More L-methionine and this compound were transferred across omasal than across ruminal epithelia .
Result of Action
Given that it contains methionine, it may contribute to protein synthesis and other biochemical processes in the body .
Action Environment
The study mentioned earlier suggests that the absorption of l-methionine and this compound can be influenced by the type of tissue they interact with
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Methionylglycine can be synthesized through standard peptide synthesis methods. One common approach involves the coupling of methionine and glycine using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using proteolytic enzymes that facilitate the formation of the peptide bond between methionine and glycine. This method is advantageous due to its specificity and efficiency in producing high-purity dipeptides .
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Catalyzed by acids, bases, or specific enzymes such as proteases.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or performic acid.
Major Products Formed:
Hydrolysis: Methionine and glycine.
Oxidation: Methionine sulfoxide or methionine sulfone.
Scientific Research Applications
L-Methionylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of peptide bond formation and cleavage.
Biology: Investigated for its role in protein synthesis and metabolic pathways.
Medicine: Explored for its potential therapeutic benefits in nutritional supplements and treatments for methionine deficiency.
Industry: Utilized in the production of specialized nutritional products and as a stable source of methionine
Comparison with Similar Compounds
L-Histidylglycine: Another dipeptide composed of histidine and glycine.
L-Alanylglycine: A dipeptide consisting of alanine and glycine.
Comparison: L-Methionylglycine is unique due to the presence of the sulfur-containing methionine residue, which imparts distinct chemical properties such as susceptibility to oxidation. This distinguishes it from other dipeptides like L-Histidylglycine and L-Alanylglycine, which do not contain sulfur and therefore exhibit different reactivity and stability profiles .
Properties
IUPAC Name |
2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S/c1-13-3-2-5(8)7(12)9-4-6(10)11/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOHLNCNYLGICT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864512 | |
Record name | Methionylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methionyl-Glycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028973 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7403-12-5, 14486-03-4 | |
Record name | NSC400385 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC88865 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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